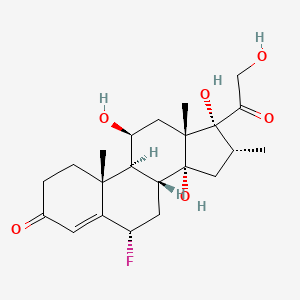
6-Fluoro-11,14,17,21-tetrahydroxy-16-methylpregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-11,14,17,21-tetrahydroxy-16-methylpregn-4-ene-3,20-dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various medical applications to treat inflammatory and autoimmune conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-11,14,17,21-tetrahydroxy-16-methylpregn-4-ene-3,20-dione involves multiple steps, starting from 11α,17α,21-trihydroxy-pregn-4-ene-3,20-dione. The key steps include:
Acetylation: of the 21-hydroxy group.
Sulfonation: and elimination at the 11-hydroxy group to form a double bond.
Acetylation: of the 17α-hydroxy and 3-keto groups.
Fluorination: at the 6β position.
Hydrolysis: to remove the acetyl groups.
Epoxidation: and to introduce the 11β-hydroxy and 9α-fluoro groups.
Dehydrogenation: to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-11,14,17,21-tetrahydroxy-16-methylpregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Halogenation at specific positions.
Hydrolysis: Removal of protective groups.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide.
Hydrolysis: Acidic or basic conditions to remove acetyl or other protective groups.
Major Products
The major products formed from these reactions include various hydroxylated, ketonized, and halogenated derivatives of the original compound .
Scientific Research Applications
6-Fluoro-11,14,17,21-tetrahydroxy-16-methylpregn-4-ene-3,20-dione is used in scientific research for its anti-inflammatory and immunosuppressive properties. It is studied for its effects on:
Inflammatory pathways: Inhibition of pro-inflammatory cytokines.
Immune response: Suppression of immune cell activation.
Cell signaling: Modulation of glucocorticoid receptor pathways.
In medicine, it is used to treat conditions such as asthma, rheumatoid arthritis, and allergic reactions. In industry, it is used in the formulation of topical creams and ointments for skin conditions .
Mechanism of Action
The compound exerts its effects by binding to the glucocorticoid receptor, leading to the activation or repression of target genes involved in inflammation and immune response. This results in the inhibition of pro-inflammatory cytokines and suppression of immune cell activation .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: 9α-Fluoro-16β-methyl-11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione.
Dexamethasone: 9α-Fluoro-16α-methyl-11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione.
Uniqueness
6-Fluoro-11,14,17,21-tetrahydroxy-16-methylpregn-4-ene-3,20-dione is unique due to its specific fluorination and hydroxylation pattern, which enhances its anti-inflammatory and immunosuppressive properties compared to other corticosteroids .
Properties
CAS No. |
3092-91-9 |
|---|---|
Molecular Formula |
C22H31FO6 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(6S,8R,9S,10R,11S,13S,14R,16R,17R)-6-fluoro-11,14,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31FO6/c1-11-8-21(28)14-7-15(23)13-6-12(25)4-5-19(13,2)18(14)16(26)9-20(21,3)22(11,29)17(27)10-24/h6,11,14-16,18,24,26,28-29H,4-5,7-10H2,1-3H3/t11-,14-,15+,16+,18-,19+,20+,21-,22+/m1/s1 |
InChI Key |
JIXAKIBJVLZNKU-NGFFSQMXSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)F)O |
Canonical SMILES |
CC1CC2(C3CC(C4=CC(=O)CCC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


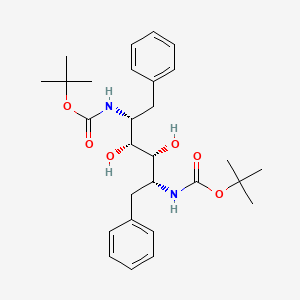



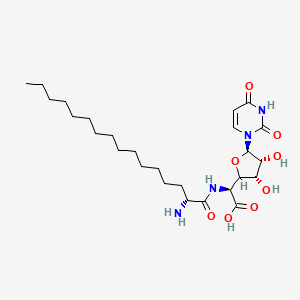
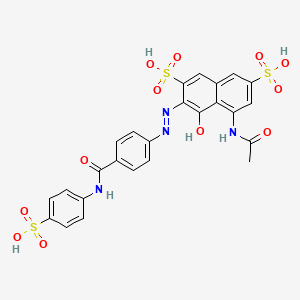
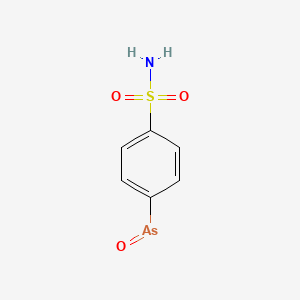
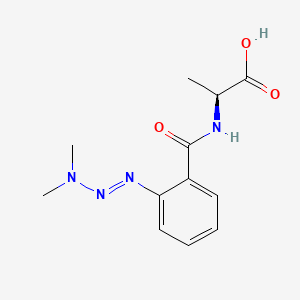
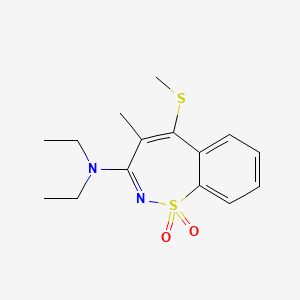

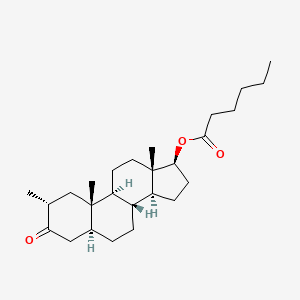


![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12790037.png)
